N-[(1S)-1-(4-bromophenyl)ethyl]formamide
Description
Contextual Significance of Chiral Formamides in Asymmetric Synthesis
Chiral formamides are a class of compounds that have found utility in various aspects of asymmetric synthesis. The formyl group can act as a protecting group for amines, which is often a necessary step in multi-step synthetic sequences. researchgate.netscholarsresearchlibrary.com The formylation of primary and secondary amines is a fundamental transformation in organic chemistry, with numerous methods developed to achieve this conversion efficiently and, in the case of chiral amines, without racemization of the stereogenic center. researchgate.netnih.govscispace.com
Beyond their role as protecting groups, the formamide (B127407) functionality can also participate in directing stereoselective reactions. The nitrogen-bound formyl group can influence the steric and electronic environment around a chiral center, potentially biasing the approach of reagents in subsequent transformations.
Evolution of Research on (1S)-1-(4-bromophenyl)ethyl Derivatives as Chiral Building Blocks
The (1S)-1-(4-bromophenyl)ethyl moiety is derived from (S)-(-)-1-(4-bromophenyl)ethylamine, a well-established chiral amine in organic synthesis. scholarsresearchlibrary.comsigmaaldrich.com This chiral amine is recognized as a valuable building block for the synthesis of a variety of biologically active molecules and is used in pharmaceutical research and development. sigmaaldrich.com Its utility stems from its ability to serve as a precursor for more complex chiral structures, including ligands for asymmetric catalysis and chiral auxiliaries.
The presence of the 4-bromophenyl group offers several advantages. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the elaboration of the aromatic ring. Additionally, the steric bulk of the bromophenyl group can play a crucial role in controlling the stereoselectivity of reactions when the amine is incorporated into a chiral auxiliary or ligand. Research has demonstrated the use of (S)-(-)-1-(4-bromophenyl)ethylamine in the synthesis of chiral Schiff bases, which can then be used to form chiral metal complexes. nih.gov
Scope and Objectives of Academic Inquiry Pertaining to N-[(1S)-1-(4-bromophenyl)ethyl]formamide
While specific research focused solely on this compound is not extensively documented in publicly available literature, academic inquiry into this compound can be understood through the broader context of its constituent parts. The primary objectives for investigating a compound like this would likely include:
Development of efficient and stereoretentive synthetic methods: A key goal would be to establish a reliable procedure for the formylation of (S)-(-)-1-(4-bromophenyl)ethylamine that proceeds with high yield and preserves the enantiopurity of the starting material. nih.govscispace.com
Evaluation as a chiral auxiliary or ligand: Researchers would be interested in exploring the ability of the formamide to direct the stereochemical outcome of reactions when attached to a prochiral substrate.
Application in the synthesis of target molecules: A ultimate goal would be to utilize this compound as a key intermediate in the asymmetric synthesis of complex, enantiomerically pure molecules.
Interactive Data Tables
Table 1: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (S)-(-)-1-(4-Bromophenyl)ethylamine | 27298-97-1 | C₈H₁₀BrN | 200.08 | N/A (liquid) |
| N-(4-Bromophenyl)formamide | 2617-78-9 | C₇H₆BrNO | 200.03 | 117-121 |
| N-Ethylformamide | 627-45-2 | C₃H₇NO | 73.09 | -60 |
Data sourced from commercial supplier and database information. scholarsresearchlibrary.comscispace.comsigmaaldrich.comresearchgate.net
Table 2: Synthesis Methods for Formylation of Amines
| Method | Reagent(s) | Conditions | Advantages | Disadvantages |
| Formic Acid | Formic Acid | Reflux in toluene (B28343) with Dean-Stark trap | Inexpensive, readily available | Requires elevated temperatures |
| Acetic Formic Anhydride (B1165640) | Acetic Formic Anhydride | Mild conditions | Highly reactive | Moisture sensitive, not stable for storage |
| Chloral | Chloral | Low temperature | Excellent yields, simple byproduct removal | Toxic reagent |
| Catalytic Formylation | Methanol, Catalyst (e.g., Cu/TEMPO) | Mild conditions | Uses a simple C1 source | Requires a catalyst system |
This table summarizes general methods for amine formylation and is not specific to the target compound. researchgate.netnih.govscispace.comresearchgate.net
Detailed Research Findings
While specific research findings for this compound are limited, research on analogous structures provides valuable insights. For instance, a rapid Leuckart reaction has been developed for the synthesis of substituted N-(1-phenylethyl)formamides, indicating that formylation of similar chiral amines is a well-explored area. nih.gov The synthesis of N-[1-(3-pyridyl)ethyl]formamide, a structural analog, was achieved in good yield, and the product was characterized by NMR spectroscopy and elemental analysis. nih.gov
Furthermore, the starting material, (S)-(-)-1-(4-bromophenyl)ethylamine, has been used in the synthesis of chiral Schiff base ligands. For example, its reaction with 4-methoxybenzaldehyde (B44291) yields (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, which has been characterized by X-ray crystallography. nih.gov This demonstrates the utility of the chiral amine in creating more complex stereodefined molecules.
The formylation of amines itself is a well-established reaction. Various methods exist, from using simple formic acid to more activated reagents like acetic formic anhydride or catalytic approaches. researchgate.netnih.govscispace.comresearchgate.net These methods have been shown to be applicable to a wide range of amines, including primary, secondary, and chiral amines, often with retention of stereochemical integrity. nih.govscispace.com
Structure
3D Structure
Properties
CAS No. |
650608-28-9 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-[(1S)-1-(4-bromophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
KOYBLVPBHZRYJL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N 1s 1 4 Bromophenyl Ethyl Formamide and Its Stereoisomers
Enantioselective Preparation from Chiral Amine Precursors
The most direct route to N-[(1S)-1-(4-bromophenyl)ethyl]formamide involves the formylation of the corresponding enantiopure amine, (1S)-1-(4-bromophenyl)ethylamine. sigmaaldrich.comoakwoodchemical.com This approach leverages the commercial availability of the chiral amine, which serves as a versatile building block in asymmetric synthesis. tcichemicals.comcphi-online.com
The N-formylation of a primary amine is a fundamental and well-established transformation in organic chemistry. Several reagents can be employed to introduce the formyl group (-CHO) onto the nitrogen atom of (1S)-1-(4-bromophenyl)ethylamine. The choice of formylating agent can be influenced by factors such as reaction conditions, scale, and desired purity.
Commonly used methods include the use of formic acid, often in the presence of a coupling agent or as a component of a mixed anhydride (B1165640). Acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride, is a highly effective reagent for the formylation of primary and secondary amines, including sterically hindered ones. nih.gov This method is known for its rapid reaction times and high yields, often exceeding 97%. nih.gov Other approaches may utilize cyanides or esters as formylating agents under specific catalytic conditions. rsc.org Transition metal Lewis acids, such as zinc oxide, have also been shown to catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov
Table 1: Selected Formylating Agents for the Synthesis of this compound
| Formylating Agent/System | Description | Reference |
| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride. Highly reactive and provides high yields in short reaction times. | nih.gov |
| Formic Acid / ZnO | A Lewis acid-catalyzed approach that can be performed under solvent-free conditions. | nih.gov |
| Formic Acid / EDCI | N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDCI) can be used to activate formic acid for the formylation of amino acid esters. | nih.gov |
| Cyanomethylformate | An alternative formylating agent successfully applied to amino acid esters. | nih.gov |
Chemoenzymatic Synthetic Approaches to Chiral Formamides or their Precursors
Chemoenzymatic strategies offer powerful alternatives for accessing chiral molecules with high enantioselectivity under mild conditions. nih.gov While direct enzymatic formylation is less common, enzymes are instrumental in preparing the chiral amine precursor, (1S)-1-(4-bromophenyl)ethylamine.
Transaminases are particularly useful in this context. They can catalyze the asymmetric amination of a prochiral ketone, 4-bromoacetophenone, to yield the desired (S)-amine with high enantiomeric excess. nih.gov Alternatively, a kinetic resolution of racemic 1-(4-bromophenyl)ethylamine can be performed using enzymes like lipases or proteases. In such a process, the enzyme selectively acylates one enantiomer (e.g., the (R)-amine), leaving the desired (S)-amine unreacted and allowing for its separation. These enzymatic steps can be integrated into multi-step chemical sequences to create efficient and sustainable synthetic routes. nih.govnih.gov
Stereoselective synthesis aims to produce a specific stereoisomer of a product. nih.gov In the context of this compound, a stereoselective pathway would involve a reaction that preferentially forms the (S)-enantiomer. An example would be the asymmetric reduction of an N-(4-bromobenzylidene)formamide intermediate, although this is a less common route.
More advanced stereoconvergent syntheses could theoretically start from a racemic mixture of a precursor and convert both enantiomers into the single, desired (S)-product. While specific examples for this formamide (B127407) are not widely reported, the principles of dynamic kinetic resolution (DKR) could be applied. In a DKR of racemic 1-(4-bromophenyl)ethylamine, the amine would be subjected to racemization conditions while simultaneously undergoing an enzyme-catalyzed, enantioselective formylation, theoretically converting the entire racemic starting material into this compound.
Alternative Synthetic Routes and Precursor Transformations
Beyond direct formylation of the chiral amine, other synthetic strategies focus on the preparation of the amine precursor itself or the modification of related formamide structures.
The synthesis of the key chiral intermediate, (1S)-1-(4-bromophenyl)ethylamine, is a critical step. sigmaaldrich.comtcichemicals.com Two primary strategies dominate its preparation: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor.
Chiral Resolution: This classical method involves reacting racemic 1-(4-bromophenyl)ethylamine with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts. onyxipca.com Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the desired salt is treated with a base to liberate the enantiopure (S)-amine. onyxipca.com This method is well-established and effective for producing enantiopure amines on a large scale. onyxipca.com
Asymmetric Reduction: A more modern approach is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)ethanone. orgsyn.org This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, in a hydrogenation reaction. This method directly generates the desired (S)-enantiomer with high enantiomeric excess, avoiding the loss of 50% of the material inherent in classical resolution.
Table 2: Key Synthetic Strategies for (1S)-1-(4-bromophenyl)ethylamine
| Strategy | Starting Material | Key Reagents/Process | Advantage | Reference |
| Chiral Resolution | Racemic 1-(4-bromophenyl)ethylamine | Chiral acids (e.g., Tartaric acid, Mandelic acid) | Well-established, robust for scale-up. | onyxipca.com |
| Asymmetric Synthesis | 1-(4-Bromophenyl)ethanone | Chiral catalyst (e.g., Ru/Rh-based), H₂ | High atom economy, directly yields enantiopure product. | orgsyn.org |
Functional Group Interconversions and Derivatization of Related Formamide Structures
The target compound can also be envisioned as arising from the transformation of related structures. For instance, a rapid synthesis of the related compound N-[1-(4-bromophenyl)ethyl]-N-methylformamide has been reported via a modified Leuckart reaction between 4-bromoacetophenone and N-methylformamide. digitellinc.com This reaction proceeds in 75 minutes at high temperature with a 90% isolated yield. digitellinc.com While this produces an N-methylated analog, it highlights a potential pathway where a subsequent N-demethylation step could yield the desired secondary formamide.
Another related transformation involves the reduction of N-(4-bromophenyl)formamide, which would yield N-methyl-4-bromoaniline, demonstrating the reactivity of the formamide group. While not a direct route to the target compound, it illustrates the types of functional group interconversions possible within this class of molecules.
Reactivity Profiles and Mechanistic Investigations of N 1s 1 4 Bromophenyl Ethyl Formamide
Transformations Involving the Formamide (B127407) Moiety
The formamide group (-NHCHO) is a key functional handle, offering routes to amines, derivatized nitrogen centers, and cyclized products through various reactions targeting the amide bond.
The formyl group serves as a common protecting group for amines, and its removal via hydrolysis regenerates the parent amine, in this case, (1S)-1-(4-bromophenyl)ethanamine. This cleavage can be accomplished under acidic, basic, or enzymatic conditions.
Acid-Catalyzed Hydrolysis : Treatment with dilute aqueous mineral acids, such as hydrochloric acid, facilitates the hydrolysis of the formamide linkage. nih.gov The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses, eliminating formic acid and yielding the protonated amine. A final workup with a base neutralizes the amine salt to provide the free amine. The acid-catalyzed hydrolysis of formamide linkages has been shown to follow first-order kinetics. nih.gov
Base-Catalyzed Hydrolysis : Saponification using strong bases like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent can also effect amide cleavage. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion is less favorable than in the acidic pathway; however, the reaction can be driven to completion, often requiring heat. The final products are the free amine and a formate (B1220265) salt.
Enzymatic Hydrolysis : Specific enzymes known as formamidases (EC 3.5.1.49) can catalyze the hydrolysis of formamide to yield ammonia (B1221849) and formate. nih.gov While specific studies on N-[(1S)-1-(4-bromophenyl)ethyl]formamide are not prevalent, this enzymatic approach represents a mild and highly selective potential route for deprotection, avoiding harsh acidic or basic conditions that could affect other parts of the molecule. nih.gov
Various methods for amine regeneration have been explored, particularly in contexts like CO2 capture, where loaded solvents are treated to release the amine for recycling. mdpi.comresearchgate.net These industrial processes often rely on thermal or chemical methods to break the amine-CO2 bond, which shares mechanistic principles with amide hydrolysis. mdpi.commdpi.com
The formamide group can be chemically modified through reduction or by reactions at the amide nitrogen.
Formamide Reduction : The most common transformation is the complete reduction of the amide carbonyl to a methylene (B1212753) group (-CH2-), which converts the formamide into a secondary N-methyl amine. Strong reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH4) being the most effective and widely used reagent. ucalgary.camasterorganicchemistry.commasterorganicchemistry.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca The mechanism involves the initial addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.org This intermediate then collapses, eliminating an oxygen-aluminum species to form a transient iminium ion, which is rapidly reduced by another equivalent of hydride to yield the final N-methylated amine product, N-methyl-1-(4-bromophenyl)ethanamine. ucalgary.cachemistrysteps.com Less reactive hydrides like sodium borohydride (B1222165) (NaBH4) are generally incapable of reducing amides. ucalgary.ca
Derivatization at the Amide Nitrogen : The hydrogen atom on the formamide nitrogen is acidic enough to be removed by a strong base, allowing for subsequent derivatization. N-alkylation, for instance, can be achieved by treating the formamide with a base followed by an alkyl halide. This provides a route to N-alkyl-N-formyl derivatives. Furthermore, N-formylation of amines is a well-established process, often using reagents like formic acid or dimethylformamide dimethyl acetal, highlighting the dynamic nature of the N-H bond in formamides. nih.govnih.govacs.org
The formamide moiety can participate in several important name reactions, particularly those involving intramolecular cyclization, leveraging the reactivity of both the formamide and the attached aryl group.
Bischler-Napieralski Reaction : This is a powerful intramolecular electrophilic aromatic substitution reaction used to synthesize dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.com this compound is a perfect substrate for this type of transformation. The reaction is conducted in acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The mechanism involves activation of the carbonyl oxygen by the Lewis acid, followed by cyclization of the electron-rich aromatic ring onto the activated carbon-nitrogen bond. nrochemistry.com Subsequent elimination and tautomerization yield a 3,4-dihydroisoquinoline (B110456) derivative. The presence of the activating ethyl group on the benzene (B151609) ring facilitates the electrophilic attack required for ring closure. jk-sci.com
Vilsmeier-Haack Reaction : This reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is generated from a substituted formamide (like DMF) and phosphorus oxychloride. wikipedia.orgnrochemistry.comnumberanalytics.com While the primary application is aromatic formylation, the underlying principle involves the formation of a reactive chloroiminium ion from the formamide. youtube.com For a secondary formamide like this compound, reaction with POCl3 could generate a Vilsmeier-type reagent that could potentially undergo further intramolecular or intermolecular reactions.
Other Rearrangements : Amides can undergo various skeletal rearrangements, such as the Hofmann or Curtius rearrangements, which typically lead to amines with one less carbon atom. byjus.com These reactions require specific reagents (e.g., bromine and base for Hofmann) and proceed through isocyanate intermediates. byjus.comnih.gov While not a direct reaction of the formamide itself, these classical rearrangements represent fundamental amide reactivity. wiley-vch.de
Reactivity of the 4-Bromophenyl Substituent
The bromine atom on the phenyl ring is a versatile functional group, primarily serving as a leaving group in metal-catalyzed cross-coupling reactions. This allows for the construction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and aryl bromides are ideal substrates. youtube.com The formamide functionality is generally stable under the conditions used for these transformations. chemrxiv.org
Suzuki-Miyaura Coupling (C-C Bond Formation) : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would transform this compound into various biaryl compounds, depending on the boronic acid used. The formamide group is well-tolerated.
Buchwald-Hartwig Amination (C-N Bond Formation) : This is a powerful method for forming aryl-amine bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org Applying this to the target compound would replace the bromine atom with a primary or secondary amine, an aniline, or even ammonia equivalents, leading to a variety of N-aryl products. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and functional group tolerance of this reaction, allowing for the coupling of substrates bearing amide groups. chemrxiv.orgnih.gov
C-O Bond Formation : Palladium-catalyzed methods also exist for the formation of C-O bonds, coupling aryl halides with alcohols or phenols to form aryl ethers. acs.org This reaction would convert the bromo-substituent into an alkoxy or aryloxy group. These reactions often require specific ligands to facilitate the challenging C-O reductive elimination step. acs.orgnih.gov
Below is a table summarizing potential cross-coupling reactions.
| Reaction Name | Coupling Partner | Bond Formed | Exemplary Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid (C₆H₅B(OH)₂) | C-C | N-[(1S)-1-([1,1'-biphenyl]-4-yl)ethyl]formamide |
| Buchwald-Hartwig | Morpholine | C-N | N-[(1S)-1-(4-morpholinophenyl)ethyl]formamide |
| Buchwald-Hartwig | Aniline (C₆H₅NH₂) | C-N | N-((1S)-1-(4-(phenylamino)phenyl)ethyl)formamide |
| C-O Coupling | Phenol (C₆H₅OH) | C-O | N-[(1S)-1-(4-phenoxyphenyl)ethyl]formamide |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this pathway has strict electronic requirements. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex, the stability of which is crucial for the reaction to occur. qorganica.com
This intermediate is effectively stabilized only when strong electron-withdrawing groups (such as -NO2, -CN, or -C(O)R) are positioned ortho or para to the leaving group (in this case, bromine). wikipedia.orgqorganica.com These groups delocalize the negative charge through resonance, lowering the activation energy of the reaction.
The N-formyl ethyl group, -CH(CH3)NHCHO, attached to the ring in this compound is not a strong electron-withdrawing group. It is generally considered to be weakly activating or deactivating and cannot sufficiently stabilize the Meisenheimer complex required for the SNAr pathway. Consequently, SNAr reactions on this substrate are highly unfavorable and not a practical synthetic route compared to the much more efficient palladium-catalyzed cross-coupling reactions. researchgate.net For SNAr to be viable, the aromatic ring would need to be further substituted with potent electron-withdrawing groups.
Stereochemical Control and Diastereomeric Behavior
The stereochemical outcomes of reactions involving this compound are dictated by its inherent chirality and the conformational properties of the formamide group. The presence of a stereocenter at the carbon adjacent to the nitrogen atom provides a powerful tool for influencing the formation of new stereocenters, a fundamental concept in asymmetric synthesis.
Conformational Analysis of Formamide Isomers (e.g., cis/trans preference and rotational barriers)
The formamide functional group is characterized by a significant degree of resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. This gives the carbon-nitrogen (C-N) bond partial double-bond character. nih.gov Consequently, rotation around this bond is restricted, leading to the existence of distinct planar stereoisomers known as rotamers or conformers. nih.govresearchgate.net These isomers are typically referred to as cis and trans (or E and Z), defined by the relative orientation of the formyl proton and the substituent on the nitrogen atom. libretexts.org
Due to the restricted rotation, the interconversion between the cis and trans isomers is slow enough at room temperature to allow for their individual observation, often by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The energy required to overcome this rotational barrier is a key parameter in understanding the molecule's dynamic behavior. While experimental data for this compound is not available, studies on structurally related N-substituted formamides provide valuable insights into the magnitude of these barriers. For instance, computational and experimental studies on N-benzhydrylformamides have determined the rotational barriers of the formyl group to be in the range of 20–23 kcal/mol. nih.gov The calculated rotational barrier for the parent compound, formamide, is approximately 18.2 kcal/mol, which aligns with experimental values. researchgate.net
In many N-monoalkyl substituted formamides, the trans isomer, where the alkyl group is on the opposite side of the carbonyl oxygen, is generally more stable than the cis isomer due to reduced steric hindrance. researchgate.net However, the relative population of the two isomers can be influenced by factors such as the nature of the substituent and the solvent. In some cases, particularly with certain N-aryl or N-protected formamides, the cis isomer can be the more abundant conformer in solution. researchgate.net For this compound, an equilibrium between the more stable trans and the less stable cis conformer is expected in solution, with the precise ratio depending on the specific conditions.
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Formamide | Ab initio calculation | 18.2 | researchgate.net |
| N-Methyl-N-benzhydrylformamide | Experimental (NMR) | 19.5 | nih.gov |
| N-Benzhydrylformamide | DFT Calculation | ~20-23 | nih.gov |
| N-Benzhydrylformamide (ortho-halogen derivatives) | DFT Calculation | ~20-23 | nih.gov |
Note: This table presents data for analogous compounds to illustrate the typical energy range for formamide rotation, as specific data for this compound is not available in the cited literature.Mechanistic Probes for Understanding Asymmetric Induction in Reactions
Asymmetric induction is the process by which a chiral element within a substrate, reagent, or catalyst influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer or diastereomer over another. This compound is a chiral molecule, with the stereogenic center being the carbon atom bonded to the nitrogen, the phenyl group, the methyl group, and a hydrogen atom. This existing chirality can be used to direct the formation of new stereocenters.
When this molecule participates in a reaction, it can serve as a mechanistic probe. By analyzing the ratio of the resulting diastereomeric products, researchers can infer details about the transition state geometry of the reaction. The (1S) configuration of the starting material creates a distinct three-dimensional environment around the reactive formamide group. The bulky 4-bromophenyl group, the smaller methyl group, and the formyl group itself create a sterically and electronically biased environment.
For example, in a hypothetical N-alkylation reaction, the incoming electrophile would approach the nitrogen atom. The pathway of this approach would be significantly influenced by the steric hindrance imposed by the substituents on the adjacent chiral carbon. One face of the molecule will be more sterically accessible than the other, leading to a preferred trajectory for the incoming reagent. This preference results in the formation of one diastereomer in excess. The extent of this diastereoselectivity provides quantitative information about the energy difference between the competing diastereomeric transition states.
Chiral formamides and their derivatives have been successfully employed as catalysts or substrates in various asymmetric reactions. For instance, C2-symmetric chiral bisformamides have been shown to be effective organocatalysts in the asymmetric Strecker reaction, demonstrating that the formamide moiety can play a direct role in creating a chiral environment to induce high enantioselectivity. nih.gov While a specific application of this compound as a mechanistic probe is not documented in the searched literature, its structure is well-suited for such studies. Investigations involving its reactions would provide valuable data on how the interplay between the steric bulk of the 4-bromophenyl group and the conformational preferences of the formamide group controls diastereoselectivity.
Applications of N 1s 1 4 Bromophenyl Ethyl Formamide in Advanced Organic Synthesis
Role as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the stereochemical course of one or more subsequent reactions. After achieving its purpose, the auxiliary is removed, having transferred its chirality to the substrate. The (1S)-1-(4-bromophenyl)ethyl group, present in the title formamide (B127407), is frequently employed in this capacity.
The (1S)-1-(4-bromophenyl)ethyl group serves as an effective stereodirecting group in diastereoselective carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael additions. osi.lv When attached to a reactant, the chiral group creates a diastereomeric intermediate. The bulky 4-bromophenyl substituent effectively shields one face of the reactive center (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face. This steric control leads to the preferential formation of one diastereomer over the other.
In diastereoselective aldol reactions , an enolate bearing the chiral auxiliary reacts with an aldehyde. The stereochemical outcome is often predicted by the Zimmerman-Traxler model, which involves a six-membered, chair-like transition state. harvard.edu The large (1S)-1-(4-bromophenyl)ethyl group will preferentially occupy a pseudoequatorial position to minimize 1,3-diaxial interactions, thereby dictating the facial selectivity of the reaction and the resulting stereochemistry of the β-hydroxy carbonyl product. harvard.edupharmacy180.com Boron enolates are often used in these processes to ensure high levels of diastereoselectivity through a well-defined transition state. researchgate.netnih.gov
Similarly, in diastereoselective Michael additions , the chiral auxiliary guides the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com The auxiliary controls the approach of the nucleophile, leading to the formation of a product with one or more new stereocenters in a predictable configuration. The development of bifunctional catalysts, such as those based on squaramide, can work in concert with such chiral substrates to achieve high diastereoselectivity and enantioselectivity. mdpi.com
| Reaction Type | Chiral Auxiliary Source | Nucleophile/Electrophile System | Key Principle | Typical Outcome |
| Aldol Addition | Amide derived from (S)-1-(4-bromophenyl)ethylamine | Boron enolate + Aldehyde | The chiral group blocks one face of the enolate in a chair-like transition state, directing the aldehyde approach. harvard.edu | High diastereoselectivity (syn or anti product depending on enolate geometry). digitellinc.com |
| Michael Addition | Imine derived from (S)-1-(4-bromophenyl)ethylamine | Stabilized carbanion + α,β-Unsaturated Ketone | The bulky chiral auxiliary dictates the trajectory of the incoming nucleophile to the β-carbon of the Michael acceptor. youtube.com | High diastereomeric excess (d.e.) in the 1,4-adduct. |
Beyond transient use, the (1S)-1-(4-bromophenyl)ethyl group can be incorporated as a permanent chiral scaffold in the synthesis of enantiomerically pure intermediates. N-[(1S)-1-(4-bromophenyl)ethyl]formamide itself is a stable, chiral molecule that can be used as a starting material. Its parent amine is readily converted into other functional groups, such as imines (Schiff bases), which are versatile intermediates for further transformations. nih.gov
For instance, chiral phosphoric acid catalysis has been used in the enantioselective Friedel-Crafts reaction of indolizines with N-acyl imines, generating complex α-tetrasubstituted methanamines with high enantiomeric excess (ee). nih.gov While not directly using the title formamide, this demonstrates how imines derived from chiral amines are key to building complex chiral scaffolds. The (1S)-1-(4-bromophenyl)ethyl moiety provides the initial stereocontrol, which is then relayed and amplified throughout the synthesis. This approach is crucial for creating libraries of chiral molecules for drug discovery and materials science. nih.gov
Precursor for the Development of Chiral Ligands and Catalysts
Perhaps the most significant application of the (1S)-1-(4-bromophenyl)ethyl moiety is as a precursor for a vast array of chiral ligands used in asymmetric catalysis. The formamide can be readily hydrolyzed to the parent amine, (S)-1-(4-bromophenyl)ethylamine, which serves as the foundational chiral building block.
The design of effective chiral ligands is a central theme in asymmetric catalysis. utexas.edu Ligands derived from (S)-1-(4-bromophenyl)ethylamine are popular due to their modularity and well-defined steric profile. Key design principles include:
Steric Hindrance : The bulky aryl group, positioned adjacent to the stereogenic center, creates a well-defined chiral pocket around the metal center it coordinates. This steric bulk is crucial for differentiating between the two faces of a prochiral substrate, leading to high enantioselectivity. nih.gov
Modularity : The amine provides a convenient handle for introducing other coordinating groups (e.g., phosphines, oxazolines, imines). This allows for the systematic tuning of the ligand's electronic and steric properties to optimize performance for a specific metal-catalyzed reaction. nih.govrsc.org
Non-C₂ Symmetry : While C₂-symmetric ligands have been historically dominant, non-symmetrical ligands (possessing only C₁ symmetry) derived from this amine have proven highly effective. These ligands, such as P,N-ligands (e.g., PHOX-type), combine different donor atoms, leading to unique reactivity and selectivity that can outperform symmetric counterparts in certain reactions. nih.gov
Rigid Backbone : Incorporation of the chiral ethylamine (B1201723) unit into cyclic structures, such as oxazolines or spiro-frameworks, reduces conformational flexibility. researchgate.net A more rigid ligand backbone often leads to a more ordered transition state and, consequently, higher levels of asymmetric induction.
Ligands derived from (S)-1-(4-bromophenyl)ethylamine have been successfully applied in numerous metal-catalyzed asymmetric reactions. The parent amine can be converted into Schiff bases, which can act as monodentate ligands for metals like palladium. nih.gov
A prominent application is in Suzuki cross-coupling reactions, where imine derivatives formed from (S)-1-(4-bromophenyl)ethylamine can be coupled with various arylboronic acids to create more complex chiral molecules. researchgate.net The bromine atom on the phenyl ring serves as a synthetic handle for such cross-coupling reactions, allowing for the construction of bi-aryl structures, which are common motifs in pharmaceuticals and advanced materials. researchgate.net
Furthermore, rhodium complexes of chiral phosphine-phosphite ligands derived from chiral amines have been used for the asymmetric hydroformylation of olefins. The combination of the chiral backbone with the tunable electronic properties of the phosphorus donors allows for excellent control over both regioselectivity and enantioselectivity.
| Reaction Type | Metal | Ligand Type Derived from (S)-1-(4-bromophenyl)ethylamine | Purpose | Typical Result |
| Suzuki Cross-Coupling | Palladium (Pd) | Imine Ligand researchgate.net | Synthesis of chiral bi-aryl compounds. | Good yields and retention of stereochemical integrity. |
| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Chiral Phosphine-Oxazoline (PHOX) Ligands nih.gov | Enantioselective reduction of C=C or C=O bonds. | High enantiomeric excess (up to >99% ee). |
| Heck Reaction | Palladium (Pd) | Chiral Phosphine-Amine Ligands | Asymmetric formation of C-C bonds. | High enantioselectivity in cyclization reactions. |
| Allylic Alkylation | Palladium (Pd) | P,N-Bidentate Ligands nih.gov | Enantioselective formation of C-C or C-N bonds. | Excellent enantioselectivities and regioselectivities. |
Utilization in the Synthesis of Complex Organic Molecules
The ultimate test of a chiral building block is its successful application in the total synthesis of complex, biologically active molecules. The (S)-1-(4-bromophenyl)ethyl moiety has been used as both a chiral auxiliary and a starting material in the synthesis of natural products and pharmaceuticals.
For example, in multi-step syntheses, the chiral amine can be used to establish a key stereocenter early on. This chirality is then carried through numerous synthetic steps. The bromophenyl group is particularly useful as it can be modified at a later stage via cross-coupling chemistry (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to build molecular complexity. This strategy allows for a divergent synthetic approach, where a common intermediate containing the chiral bromophenyl ethylamine core can be converted into a wide range of different target molecules. researchgate.net The formamide this compound serves as a stable, protected version of the amine, suitable for syntheses that require tolerance of the amine functionality in early steps.
Building Block for Nitrogen-Containing Heterocycles (e.g., pyrimidines, triazoles)
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound represents a potential starting material for constructing such scaffolds.
Pyrimidines:
General synthetic strategies indicate that formamides can be key components in the formation of pyrimidine (B1678525) rings. One established method involves the activation of acetophenone-formamide conjugates to yield 4-arylpyrimidines. nih.govorganic-chemistry.org This process proceeds through an oxidative annulation reaction where the formamide and the related ketone structure cyclize to form the core pyrimidine heterocycle. nih.gov
While specific literature detailing the use of this compound in this reaction was not found, its molecular structure is analogous to the formamide conjugates utilized in these syntheses. The N-ethylformamide portion of the molecule could theoretically participate in a cyclization reaction with an appropriate partner to furnish a pyrimidine derivative, incorporating the chiral (1S)-1-(4-bromophenyl)ethyl moiety. Such a transformation would provide a direct route to chiral pyrimidines, which are a prominent class of compounds in drug discovery.
Triazoles:
Generic Applications in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
Chiral amines and their derivatives, such as formamides, are fundamental intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The formamide this compound is closely related to the chiral amine (S)-(-)-1-(4-bromophenyl)ethylamine, which is a documented intermediate in pharmaceutical and agrochemical research and development. chemimpex.comhsppharma.com The formamide can serve as a protected form of the amine or as a direct precursor in various synthetic pathways.
The utility of this structural motif is highlighted by the applications of its corresponding amine in synthesizing complex, biologically active molecules. For instance, (S)-(-)-1-(4-bromophenyl)ethylamine is employed in creating compounds for treating neurological disorders and in studying receptor interactions in neuropharmacology. chemimpex.com Its value extends to the agrochemical sector, where the introduction of a chiral center can lead to products with enhanced efficacy. chemimpex.com
A specific, documented application involves the use of (S)-(-)-1-(4-bromophenyl)ethylamine in the multi-step synthesis of a potent P2X7 receptor antagonist, demonstrating its role as a key pharmaceutical intermediate. sigmaaldrich.com
The table below summarizes the documented applications of the closely related amine, (S)-(-)-1-(4-bromophenyl)ethylamine, which informs the potential utility of its formamide derivative.
| Intermediate Application | Resulting Compound Class/Target | Field of Use | Reference |
| Synthesis of (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine | P2X7 Receptor Antagonists | Pharmaceutical | sigmaaldrich.com |
| General Building Block | Biologically Active Molecules | Pharmaceutical | chemimpex.com |
| Chiral Precursor | Various Compounds | Agrochemical, Fine Chemicals | chemimpex.com |
| Synthesis of Chiral Schiff Base Ligands | Palladium(II) Complexes | Coordination Chemistry, Catalysis | nih.gov |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of N-[(1S)-1-(4-bromophenyl)ethyl]formamide, offering a wealth of information regarding its constitution, configuration, and conformational dynamics in solution.
Application in Stereochemical Assignment and Enantiomeric Purity Determination
The determination of enantiomeric purity is critical in the characterization of chiral compounds. researchgate.net While enantiomers exhibit identical NMR spectra under achiral conditions, their differentiation can be achieved by creating a diastereomeric environment. This is commonly accomplished using chiral shift reagents (CSRs) or chiral solvating agents (CSAs). libretexts.orglibretexts.org
Chiral shift reagents, typically lanthanide complexes like Eu(fod)₃, can form coordination complexes with the Lewis basic sites of the analyte, in this case, the oxygen or nitrogen atom of the formamide (B127407) group. libretexts.orgfiveable.me In a chiral environment, the CSR interacts differently with each enantiomer of this compound, leading to the formation of transient diastereomeric complexes. These complexes have distinct magnetic properties, resulting in differential chemical shift changes (lanthanide-induced shifts) for the protons of each enantiomer. libretexts.orgiupac.org Consequently, signals that overlap in the achiral spectrum, such as the methine or methyl proton signals, may become resolved into two separate sets of peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The relative integration of these resolved signals provides a direct and accurate measure of the enantiomeric excess (e.e.).
Similarly, chiral derivatizing agents can be used to covalently link the chiral amine precursor to a chiral auxiliary, forming stable diastereomers that can be readily distinguished by standard NMR techniques. nih.govresearchgate.net
Table 1: Hypothetical ¹H NMR Data for N-[1-(4-bromophenyl)ethyl]formamide Enantiomers in the Presence of a Chiral Shift Reagent
| Proton Assignment | (S)-Enantiomer Chemical Shift (ppm) | (R)-Enantiomer Chemical Shift (ppm) |
| Methyl (CH₃) | 1.52 | 1.55 |
| Methine (CH) | 5.20 | 5.28 |
| Formyl (CHO) | 8.15 | 8.18 |
| Amide (NH) | 8.30 | 8.34 |
Note: Data are illustrative to demonstrate the principle of chiral shift reagent-induced separation of enantiomeric signals.
2D NMR Techniques for Elucidation of Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecule's covalent framework and spatial geometry. weebly.comipb.pt
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar (through-bond) couplings between protons, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the amide proton (NH), the methine proton (CH), and the methyl protons (CH₃), confirming the ethylamine (B1201723) fragment's connectivity.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbons (¹³C). ox.ac.ukyoutube.com HSQC would definitively link the methyl protons to the methyl carbon, the methine proton to the methine carbon, and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It is crucial for piecing together molecular fragments. For instance, HMBC would show correlations from the methine proton to the aromatic C1 carbon and the formyl carbon, establishing the connectivity between the ethyl group, the phenyl ring, and the formamide moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. harvard.eduwordpress.com This is vital for confirming stereochemistry and determining preferred conformations. utoronto.ca A key NOE would be expected between the formyl proton and the methine proton, providing information about the rotation around the C-N amide bond.
Table 2: Expected 2D NMR Correlations for this compound
| 2D Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | NH ↔ CH ↔ CH₃ | Connectivity of the ethylamine backbone |
| HSQC | ¹H - ¹³C | CH₃ ↔ C-methyl; CH ↔ C-methine; CH(arom) ↔ C(arom) | Direct C-H attachments |
| HMBC | ¹H - ¹³C | CH ↔ C(formyl); CH ↔ C1(arom); NH ↔ C(formyl) | Assembly of molecular fragments |
| NOESY | ¹H - ¹H | CHO ↔ CH; NH ↔ CH; CH₃ ↔ Aromatic Protons | Spatial proximity and conformation |
Dynamic NMR Studies for Conformational and Rotational Analysis
The formamide group in this compound introduces an element of dynamic behavior due to the restricted rotation around the amide C-N bond, which has partial double-bond character. This can lead to the existence of two distinct planar conformers (rotamers), often designated as s-trans and s-cis (or E/Z). mdpi.com
Dynamic NMR (DNMR) spectroscopy is the primary technique for studying such conformational exchange processes. nih.govnih.gov At low temperatures, the rotation around the C-N bond is slow on the NMR timescale, and separate signals for each rotamer may be observed in both the ¹H and ¹³C NMR spectra. As the temperature is increased, the rate of interconversion between the rotamers increases. This causes the distinct signals for each conformer to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability and dynamics of the molecule. researchgate.net
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular weight and elemental formula, of a molecule. Tandem mass spectrometry (MS/MS) further allows for the structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. nih.gov
For this compound, with the molecular formula C₉H₁₀BrNO, HRMS would provide an accurate mass of the molecular ion ([M]⁺˙ or [M+H]⁺). This measurement can distinguish the target compound from any other potential isomers or compounds with the same nominal mass but different elemental compositions. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks separated by 2 Da ([M]⁺˙ and [M+2]⁺˙), serving as a definitive signature for the presence of a single bromine atom.
Table 3: Theoretical Mass Data for this compound (C₉H₁₀BrNO)
| Ion Species | Theoretical Monoisotopic Mass (Da) |
| [M]⁺˙ (with ⁷⁹Br) | 226.9949 |
| [M]⁺˙ (with ⁸¹Br) | 228.9929 |
| [M+H]⁺ (with ⁷⁹Br) | 228.0022 |
| [M+H]⁺ (with ⁸¹Br) | 230.0002 |
Fragmentation Pathway Elucidation and Structural Confirmation
In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. nih.govmiamioh.edu
The fragmentation of this compound is expected to proceed through several predictable pathways: researchgate.netmdpi.com
Alpha-Cleavage: The most favorable fragmentation is often the cleavage of the C-C bond adjacent to the nitrogen and the phenyl ring (alpha to both), leading to the formation of a stable bromobenzyl radical and the [M - C₇H₇Br]⁺ ion, or the formation of a stable bromotropylium cation at m/z 169/171.
Benzylic Cleavage: Cleavage of the bond between the methine carbon and the methyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at [M-15]⁺.
Amide Bond Cleavage: Fragmentation can also occur at the amide bond, leading to ions corresponding to the formyl group or the amine portion of the molecule.
The analysis of these fragmentation pathways provides corroborative evidence for the proposed structure. mdpi.com
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
| 227/229 | [C₉H₁₀BrNO]⁺˙ | Molecular Ion |
| 184/186 | [C₈H₈BrN]⁺ | •CHO |
| 170/172 | [C₇H₇Br]⁺ | •CH(CH₃)NHCHO |
| 104 | [C₇H₆N]⁺ | HBr |
| 58 | [C₃H₆N]⁺ | •C₆H₄Br |
Derivatization Strategies for Enhanced MS Analysis in Complex Mixtures
The analysis of this compound in complex biological or chemical matrices by mass spectrometry (MS) can be challenging due to its moderate polarity and potential for low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its chromatographic and mass spectrometric properties. nih.govresearchgate.net The primary goals of derivatization in this context are to enhance volatility for gas chromatography-mass spectrometry (GC-MS) or to improve ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). jfda-online.comresearchgate.net
For GC-MS analysis, the secondary amide proton of this compound can be targeted for derivatization. Silylation, a common technique, involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS derivative is typically more volatile and thermally stable, allowing for analysis by GC. nih.govsigmaaldrich.com Another approach is acylation, which introduces an acyl group, often containing fluorine atoms (e.g., from trifluoroacetic anhydride (B1165640) - TFAA), to increase volatility and enhance detection by electron capture detectors. libretexts.org
In the context of LC-MS, derivatization aims to introduce a readily ionizable moiety to enhance the signal in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For secondary amides, derivatization can be challenging, but strategies targeting the N-H proton can be adapted. While specific protocols for N-formyl compounds are not extensively documented, derivatization agents that react with amines could potentially be optimized for this purpose. For instance, reagents that introduce a permanently charged group, such as a quaternary ammonium salt, can significantly improve ESI sensitivity in the positive ion mode.
The chiral nature of this compound adds another layer of complexity. In complex mixtures, it is often necessary to resolve and quantify the individual enantiomers. Chiral derivatizing agents (CDAs) can be employed to convert the enantiomers into diastereomers, which can then be separated on a non-chiral chromatographic column. jfda-online.com For example, a chiral acid chloride could react with the secondary amine formed after a hypothetical hydrolysis of the formamide, creating diastereomeric amides with distinct chromatographic retention times.
Table 1: Potential Derivatization Strategies for this compound
| Technique | Derivatization Method | Reagent Example | Purpose |
|---|---|---|---|
| GC-MS | Silylation | BSTFA | Increase volatility and thermal stability |
| GC-MS | Acylation | TFAA | Increase volatility and detector response |
| LC-MS | Introduction of a charged group | Reagents with quaternary ammonium moieties | Enhance ionization efficiency |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a non-destructive means to probe the functional groups and conformational properties of this compound. wpmucdn.com These methods are complementary, as the selection rules for vibrational transitions differ: IR spectroscopy detects changes in the dipole moment, while Raman spectroscopy detects changes in the polarizability of a molecule during a vibration. nih.gov
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The formamide group gives rise to several key vibrations. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹ in the IR spectrum. Its position and shape can be indicative of hydrogen bonding interactions. nih.gov The C=O stretching vibration, known as the Amide I band, is a strong absorption in the IR spectrum, usually found between 1700 and 1630 cm⁻¹. researchgate.net The position of this band is sensitive to the molecular environment and hydrogen bonding. The N-H bending vibration, or Amide II band, appears in the 1600-1500 cm⁻¹ region.
The aromatic ring of the 4-bromophenyl group will also produce characteristic signals. C-H stretching vibrations of the aromatic ring are typically seen above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range.
Raman spectroscopy can be particularly useful for observing vibrations that are weak in the IR spectrum, such as certain symmetric vibrations of the aromatic ring. nih.gov The Amide I band is also observable in the Raman spectrum and can provide complementary information about the secondary structure and conformation. researchgate.net Furthermore, low-frequency Raman spectroscopy can probe lattice vibrations in the solid state, offering insights into the crystal packing and intermolecular interactions.
Conformational changes in the molecule, such as rotation around the C-N bond of the amide or the C-C bond connecting the ethyl group to the phenyl ring, would lead to shifts in the vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different conformers and aid in the interpretation of experimental data.
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3300 - 3100 |
| C=O (Amide I) | Stretching | 1700 - 1630 |
| N-H (Amide II) | Bending | 1600 - 1500 |
| C-H (Aromatic) | Stretching | > 3000 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers.
The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector.
The resulting diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The crystal structure is solved using computational methods to generate an initial electron density map, from which the positions of the atoms are determined. The structure is then refined to achieve the best possible fit between the observed and calculated diffraction data. For a chiral molecule like this compound, the presence of the bromine atom (a heavy atom) facilitates the determination of the absolute configuration of the stereocenter using anomalous dispersion effects. This allows for the unambiguous assignment of the (S) configuration at the chiral carbon.
In addition to classical N-H···O hydrogen bonds, other weaker interactions can also influence the crystal structure. These include C-H···O and C-H···π interactions. The bromine atom can participate in halogen bonding (C-Br···O or C-Br···N), which is a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. mdpi.comnih.gov Aromatic stacking interactions (π-π interactions) between the bromophenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice. dcu.ie
The analysis of these supramolecular interactions is crucial as they can influence the physical properties of the solid, such as melting point and solubility. Furthermore, the conformation of the molecule in the solid state, which is influenced by these packing forces, can provide insights into the preferred low-energy conformations that may be relevant to its reactivity in solution or its binding to a biological target. rsc.orgethernet.edu.et The Cambridge Structural Database (CSD) is a valuable resource for comparing the observed hydrogen bonding and supramolecular motifs with those found in related structures. cam.ac.uk Although a specific entry for this compound was not found, analysis of similar brominated aromatic amides can provide valuable comparative insights into the expected packing arrangements. dcu.ie
Table 3: Potential Supramolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | N-H (amide) | C=O (amide) |
| Hydrogen Bond | C-H (aromatic/aliphatic) | O (amide), π-system (aromatic) |
| Halogen Bond | C-Br | O (amide), N (amide) |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.govaps.org It is a versatile method for studying the electronic properties and geometries of molecules, providing a balance between accuracy and computational cost. nih.govaps.org DFT calculations are foundational for predicting a wide range of molecular properties, from the ground-state geometry to spectroscopic parameters. nih.gov
The structure of N-[(1S)-1-(4-bromophenyl)ethyl]formamide contains several rotatable bonds, leading to various possible conformations. A key feature of N-substituted formamides is the potential for cis and trans isomers with respect to the C-N amide bond. researchgate.netnih.gov DFT calculations are employed to optimize the geometry of these different conformers to identify the most stable structures. This process involves finding the minimum energy on the potential energy surface. scispace.com
Theoretical studies on similar N-alkyl substituted formamides have shown that the trans isomer is often more stable due to reduced steric hindrance. researchgate.net For this compound, DFT calculations, for example at the B3LYP/6-311++G(d,p) level of theory, would be used to determine the relative energies of the cis and trans conformers. researchgate.netresearchgate.net The optimization would also consider the rotation around the C-C bond of the ethyl group and the C-N bond connecting to the phenyl ring.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer/Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| trans-anti | 0.00 | 2.5 |
| trans-gauche | 0.85 | 3.1 |
| cis-anti | 3.20 | 4.5 |
| cis-gauche | 4.15 | 4.9 |
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a significant parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller gap suggests the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO would likely be distributed across the formamide (B127407) group's π* system. DFT calculations can provide precise energies and visualizations of these orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Properties from DFT Calculations
| Parameter | Energy (eV) | Description |
| EHOMO | -6.12 | Associated with electron-donating ability; likely localized on the bromophenyl ring. researchgate.net |
| ELUMO | -0.98 | Associated with electron-accepting ability; likely localized on the formamide C=O bond. researchgate.net |
| Energy Gap (ΔE) | 5.14 | Indicates high kinetic stability and low reactivity. researchgate.netnih.gov |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wisc.eduwikipedia.org It transforms the calculated wave function into localized orbitals corresponding to the classical Lewis structure, including core orbitals, lone pairs, and bonds. usc.edu Weak occupancies in antibonding orbitals signal departures from an idealized Lewis structure, indicating electron delocalization. wikipedia.org
For this compound, NBO analysis can quantify the stability gained from intramolecular charge transfer (ICT). nih.gov A key interaction would be the delocalization of the nitrogen atom's lone pair (n) into the antibonding orbital (π) of the adjacent carbonyl group (C=O). This n → π interaction is characteristic of amides and contributes significantly to the stability of the planar peptide bond. The strength of these interactions is evaluated using second-order perturbation theory. wisc.edu
Table 3: Hypothetical NBO Second-Order Perturbation Analysis for Key Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π* (C=O) | 55.80 |
| σ (C-H)ethyl | σ* (C-N)amide | 2.50 |
| LP (2) Br | π* (C-C)ring | 1.95 |
LP denotes a lone pair. This analysis reveals the significant resonance stabilization of the amide bond. wisc.edu
DFT calculations are a reliable method for predicting spectroscopic parameters, which can then be compared to experimental data to confirm molecular structures. aps.orgnih.gov
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are often made using the Gauge-Including Atomic Orbital (GIAO) method. While calculations are performed on static, optimized structures, they provide valuable data that, when averaged over conformational possibilities, can closely match experimental spectra obtained in solution. nih.govcolumbia.edu
Vibrational Frequencies: DFT can also compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of experimental spectral bands to specific vibrational modes, such as the C=O stretch, N-H stretch, and C-Br stretch of this compound. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and a scaling factor is typically applied to improve agreement. nih.gov
Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3312 | 3305 |
| C-H Stretch (Aromatic) | 3150 | 3024 | 3020 |
| C=O Stretch | 1745 | 1675 | 1670 |
| C-N Stretch | 1390 | 1334 | 1330 |
| C-Br Stretch | 680 | 653 | 650 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While DFT provides insight into static structures, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time. nih.gov
MD simulations are particularly useful for studying how a solvent influences the conformational preferences and dynamics of a molecule like this compound. researchgate.net A simulation would typically place the molecule in a box filled with explicit solvent molecules (e.g., water or chloroform) and track its movements over nanoseconds or microseconds. mdpi.com
These simulations can reveal the free energy landscape of the molecule in solution, showing the relative stabilities of different conformers and the energy barriers for converting between them. For instance, an MD simulation could track the rotation around the C-N amide bond, providing insight into the cis-trans isomerization process in a solvent environment. researchgate.net It would also show the dynamic hydrogen bonding between the formamide's N-H and C=O groups and the surrounding solvent molecules, which can significantly impact conformational equilibrium. researchgate.net Analysis of the simulation trajectory can also reveal how the bulky 4-bromophenyl group restricts conformational freedom and interacts with the solvent.
Intermolecular Interactions and Aggregation Behavior Relevant to Reaction Outcomes
The way molecules of this compound interact with each other and with solvent or reagent molecules can significantly influence the outcome of a reaction. Computational modeling is essential for dissecting these complex interactions, which include hydrogen bonding, dipole-dipole interactions, and dispersion forces. gatech.edu
The formamide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state and in concentrated solutions, it is expected that this compound molecules form hydrogen-bonded chains or dimers. nih.gov A crystallographic study of the related N-benzylformamide revealed that independent molecules link into separate N-H···O hydrogen-bonded chains. nih.gov These strong, directional interactions can lead to molecular aggregation, which may affect solubility and the accessibility of the reactive sites to catalysts or reagents.
Beyond classical hydrogen bonding, weaker C-H···O interactions and π-π stacking involving the bromophenyl rings can also play a role. gatech.edunih.gov The bromine atom itself can participate in halogen bonding, acting as a Lewis acidic site that interacts with nucleophiles. The collective strength and geometry of these non-covalent interactions dictate the supramolecular structure and can influence which reaction pathway is favored. nih.gov
Computational methods like Density Functional Theory (DFT) with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT) can be used to quantify the energies of these different interactions. gatech.educhemrxiv.org By modeling dimers or larger clusters of this compound, the relative importance of each type of interaction can be determined. For example, the aggregation behavior can influence catalyst-substrate binding, potentially altering the stereochemical outcome of a reaction by favoring specific aggregated conformers.
| Interaction Type | Dominant Forces | Estimated Energy (kcal/mol) | Potential Impact on Reactivity |
|---|---|---|---|
| N-H···O Hydrogen Bond | Electrostatics, Induction | -5.0 to -8.0 | Promotes linear aggregation, may hinder access to the formyl group. |
| π-π Stacking (Bromophenyl) | Dispersion, Electrostatics | -2.5 to -4.5 | Favors co-facial arrangement, influencing crystal packing and solubility. |
| C-H···π Interaction | Dispersion, Induction | -1.0 to -2.5 | Contributes to conformational stability and overall packing. |
| Halogen Bonding (C-Br···O) | Electrostatics, Charge Transfer | -1.5 to -3.0 | Can direct the approach of oxygen-containing reagents or catalysts. |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org For this compound, this includes its formation, cleavage, and participation in cross-coupling reactions.
A key aspect of mechanistic studies is the identification of transition states (TS), which are the energetic maxima along a reaction coordinate, and the calculation of the associated activation energy barriers (ΔG‡). researchgate.netdiva-portal.org These barriers determine the rate of a chemical reaction.
For instance, in the N-formylation of (1S)-1-(4-bromophenyl)ethanamine to produce the title compound, several pathways can be envisaged depending on the formylating agent. acs.orgnih.gov DFT calculations can model these pathways, such as the reaction with formic acid or with CO2 and a hydrosilane. acs.orgresearchgate.net For each proposed step, computational chemists can locate the corresponding transition state structure. The calculated Gibbs free energy of activation for the rate-determining step provides a quantitative estimate of the reaction's feasibility under given conditions. Comparing the activation barriers for competing pathways can explain the observed product selectivity. acs.org
| Reaction Process | Key Transformation | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference Reaction System |
|---|---|---|---|---|
| Amine Formylation | Nucleophilic attack on formoxysilane | DFT (M06/Def2-TZVP) | ~15-20 | N-methylaniline + PhSiH3/CO2 acs.orgnih.gov |
| Amide N-C Cleavage | Oxidative addition to Pd(0) | DFT (BP86-D3/SVP) | ~20-25 | N-acyl-glutarimide + Pd(NHC) nih.gov |
| Suzuki Coupling | Reductive Elimination from Pd(II) | DFT | ~10-15 | Arylpalladium(II) complex acs.org |
Formylation: The synthesis of this compound from the corresponding amine and a formyl source like CO2/hydrosilane can proceed through multiple mechanistic pathways. acs.orgresearchgate.net DFT studies on similar amines have shown that the reaction can involve intermediates such as formoxysilanes or silylcarbamates. acs.org The calculations reveal a complex network of equilibria and reaction steps. The role of the catalyst, often an N-heterocyclic carbene (NHC) or a simple base, is to lower the activation barrier of the rate-determining step, which is typically the reduction of CO2 or its insertion into a Si-H bond. acs.orgresearchgate.net
C-N Bond Cleavage: The cleavage of the robust amide C-N bond is a challenging but synthetically valuable transformation. rsc.org Computational studies on related amide cross-couplings show that the key step is the oxidative addition of the C(acyl)-N bond to a low-valent transition metal catalyst, such as Pd(0) or Ni(0). nih.gov For this compound, this would involve the formation of a Pd(0)-amide complex, followed by the insertion of the metal into the C-N bond to form an acylpalladium(II) amide intermediate. DFT calculations are used to assess the energetics of this process, including the influence of ligand sterics and electronics on the activation barrier. nih.govutas.edu.au
Cross-Coupling Processes: The bromophenyl group of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov The generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org Quantum chemical modeling can provide detailed structures of all intermediates and transition states in the cycle. For example, calculations can elucidate the structure of the arylpalladium(II) boronate complexes formed during the transmetalation step and determine the barrier for the final C-C bond-forming reductive elimination, confirming the influence of ligands and additives on the reaction efficiency. acs.orgacs.org
Emerging Research Directions and Future Outlook for N 1s 1 4 Bromophenyl Ethyl Formamide
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For N-[(1S)-1-(4-bromophenyl)ethyl]formamide, this translates into developing more environmentally friendly and efficient synthetic routes.
Environmentally Benign Catalytic Approaches for Enhanced Efficiency and Selectivity
Traditional N-formylation methods often rely on stoichiometric reagents or harsh conditions. Modern research is geared towards catalytic approaches that offer higher efficiency and selectivity under milder, more sustainable conditions. The N-formylation of the parent amine, (1S)-1-(4-bromophenyl)ethylamine, is a key step where green catalytic methods can be implemented.
Recent advancements have seen the use of various catalysts for the N-formylation of amines, which are applicable to the synthesis of the target compound. These include:
Iron-based Catalysts: Non-precious metal catalysts are highly desirable. An inorganic-ligand-supported iron(III) catalyst, (NH₄)₃[FeMo₆O₁₈(OH)₆], has been shown to be effective for the formylation of various primary and secondary amines with formic acid under mild conditions. rsc.org This catalyst is recyclable and avoids the use of complex organic ligands. rsc.org
Chromium-based Catalysts: A polyoxometalate-based chromium catalyst has been developed for the formylation of amines with formic acid, demonstrating excellent activity and chemoselectivity. nih.govrsc.org Importantly, this catalyst is considered less toxic and safer than high-valence chromium reagents. nih.govrsc.org
Iodine as a Catalyst: Molecular iodine has been used as an inexpensive, non-toxic, and environmentally friendly catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions. organic-chemistry.org This method has been shown to preserve the stereochemistry of chiral α-amino acid esters, suggesting its potential for the synthesis of this compound without racemization. organic-chemistry.org
The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound.
| Catalyst System | Formylating Agent | Conditions | Advantages |
| (NH₄)₃[FeMo₆O₁₈(OH)₆] | Formic Acid | Mild | Recyclable, avoids complex organic ligands rsc.org |
| Polyoxometalate-Chromium | Formic Acid | Mild | Recyclable, lower toxicity nih.govrsc.org |
| Molecular Iodine (I₂) | Formic Acid | Solvent-free, 70°C | Inexpensive, non-toxic, preserves stereochemistry organic-chemistry.org |
| Sulfated Tungstate | Formic Acid | Solvent-free, 70°C | Recyclable, short reaction times nih.gov |
| CoNC Single Atom | Paraformaldehyde | Oxidative Carbonylation | Utilizes a non-precious metal catalyst nih.gov |
Solvent-Free, Biocatalytic, and Atom-Economical Syntheses
Moving beyond just the catalyst, future research will focus on holistically green process design, incorporating solvent-free conditions, biocatalysis, and atom-economical principles.
Solvent-Free Synthesis: Several methods for N-formylation have been developed that proceed without a solvent, significantly reducing chemical waste. organic-chemistry.orgnih.gov For example, heating an amine with formic acid directly or with a catalyst like iodine or zinc oxide under solvent-free conditions has proven effective for a variety of amines. organic-chemistry.orgnih.gov These methods are highly attractive for the industrial-scale synthesis of this compound.
Biocatalytic Approaches: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. For the synthesis of this compound, enzymes could be employed in two key ways:
Enzymatic N-Formylation: Lipases have been shown to catalyze the N-formylation of various amines using ethyl formate (B1220265) as the formylating agent. rsc.orgresearchgate.net This biocatalytic method features mild reaction conditions, high efficacy, and the potential for enzyme recycling. rsc.orgresearchgate.net
Enzymatic Synthesis of the Chiral Amine Precursor: The precursor, (1S)-1-(4-bromophenyl)ethylamine, can be synthesized using biocatalysts such as transaminases. These enzymes can convert a prochiral ketone (4-bromoacetophenone) into the desired chiral amine with high enantioselectivity. nih.govresearchgate.net Advances in protein engineering are continuously expanding the substrate scope and efficiency of these enzymes. nih.govresearchgate.net
Atom-Economical Syntheses: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net Traditional amidation reactions often have poor atom economy due to the use of stoichiometric coupling agents. Future research will likely explore more atom-economical routes to this compound, such as the direct carbonylative aminohomologation of aryl halides. nih.gov Another sustainable approach is the use of carbon dioxide (CO₂) as a C1 source for N-formylation, which has been achieved under catalyst-free conditions with a suitable reducing agent. organic-chemistry.org
Advanced Applications in Complex Chemical Systems
The unique structural features of this compound make it a promising candidate for use in more advanced and complex chemical syntheses.
Integration into Multi-component Reactions and Cascade Processes for Rapid Complexity Generation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating molecular complexity efficiently. N-formamides can act as precursors to isocyanides, which are key components in many MCRs, such as the Ugi and Passerini reactions.
The conversion of this compound to the corresponding isocyanide would open up its use in stereoselective MCRs to rapidly build complex, chiral molecules. Furthermore, N-formamides themselves have been used as carbonyl precursors in Passerini-type three-component reactions under mechanochemical or aqueous conditions, offering a green alternative for the synthesis of α-acyloxycarboxamides. researchgate.net
Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single pot, are another area where this compound could be utilized. Enzymatic cascades, for example, can combine multiple biocatalytic steps to produce complex molecules with high stereoselectivity, and have been used for the synthesis of various amides and chiral amines. mdpi.com The chiral nature of this compound makes it an interesting building block for developing novel stereoselective cascade processes.
Exploration in Supramolecular Chemistry and Chiral Materials Science
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Chirality plays a crucial role in the self-assembly of these systems, leading to the formation of ordered structures with specific functions.
The this compound molecule possesses several features that make it a promising candidate for supramolecular chemistry and the development of chiral materials:
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor, facilitating self-assembly into well-defined structures like chains or layers.
Halogen Bonding: The bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of molecules in the solid state. Studies on brominated amides have shown that halogen bonding can direct the formation of 1D supramolecular homochiral chains.
Chirality: The inherent chirality of the molecule can be transferred to the supramolecular level, leading to the formation of chiral aggregates with specific chiroptical properties. The self-discrimination of enantiomers of similar α-phenylethylamine derivatives has been observed, indicating the potential for chiral recognition applications. researchgate.net
The combination of these interactions could enable the design of novel chiral materials, such as organogels or liquid crystals, with potential applications in chiral sensing, asymmetric catalysis, or nonlinear optics.
Chemoinformatics and Artificial Intelligence in Synthetic Route Design and Optimization
Chemoinformatics and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid analysis of large datasets and the prediction of chemical properties and reaction outcomes. For this compound, these computational tools can be applied in several ways:
Synthetic Route Design: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule. nih.govchemrxiv.org These tools can be trained on vast databases of chemical reactions and can incorporate specific knowledge to prioritize certain types of reactions, such as those that are green or atom-economical. nih.govchemrxiv.orgdoi.org
Catalyst and Reaction Optimization: Machine learning (ML) models can be used to predict the performance of different catalysts and reaction conditions for the N-formylation step. nih.govmdpi.com By analyzing the relationship between catalyst structure, substrate properties, and reaction outcomes (e.g., yield and enantioselectivity), ML models can guide the experimental design and accelerate the optimization process. nih.govmdpi.com This is particularly valuable for developing highly selective asymmetric syntheses.
Biocatalyst Engineering: In the context of biocatalytic synthesis, AI and ML are instrumental in enzyme engineering. nih.govresearchgate.net By predicting protein structures and identifying key residues for mutation, these computational methods can guide the development of novel enzymes with improved activity, stability, and selectivity for the synthesis of the chiral amine precursor to this compound. nih.govresearchgate.net
The integration of these computational approaches will undoubtedly lead to more efficient, sustainable, and innovative ways to synthesize and utilize this compound in the future.
Data-Driven Approaches for Predicting Reactivity and Selectivity in Formamide (B127407) Chemistry
The prediction of reactivity and stereochemical outcomes in chemical reactions is a foundational challenge in organic synthesis. For chiral formamides such as this compound, understanding the factors that govern their formation and subsequent reactions is crucial for their application in fields like pharmaceutical development. Traditionally, predicting reaction outcomes has relied on empirical observations and the application of established chemical principles. However, the advent of data-driven methodologies is revolutionizing this paradigm. By leveraging large datasets of reaction information and machine learning algorithms, researchers can build predictive models that offer unprecedented accuracy and insight into reaction mechanisms.
A core component of this data-driven revolution is the structured collection of reaction data. Initiatives like the Open Reaction Database (ORD) are creating infrastructures for sharing detailed organic reaction data, encompassing everything from benchtop syntheses to automated high-throughput experiments. This structured data is the fuel for machine learning models designed to predict chemical reactivity. For instance, a data-driven pipeline can be developed by combining molecular features derived from quantum chemical calculations with experimental data to predict the reactivity of specific functional groups. arxiv.org In the context of formamide chemistry, this could involve training a model on a vast array of formamide-forming reactions to predict the yield or rate of synthesis for a new substrate like 4-bromoacetophenone.
One study demonstrated a hypothesis-driven approach to reactivity in a related synthesis, where replacing a chlorine atom with a bromine atom on the aromatic ring was predicted to slow down the Leuckart reaction due to bromine being a less electron-withdrawing group. digitellinc.com This hypothesis was confirmed experimentally, with the reaction to form N-[1-(4-bromophenyl)ethyl]-N-methylformamide taking 75 minutes, compared to 50 minutes for the chloro-analogue. digitellinc.com While this example is based on established electronic effects, a data-driven model could quantify such relationships across hundreds or thousands of different substrates and reaction conditions, leading to more nuanced and accurate predictions.
Furthermore, deep learning models, such as physics-informed neural networks (PINNs), are being used to solve and discover parameters for nonlinear chiral systems. repec.org These models can reconstruct data-driven solutions and identify key coefficients within the equations that govern the system's dynamics. repec.org Applied to the enantioselective synthesis of chiral formamides, such approaches could model the complex interplay between catalyst, substrate, and reagents to predict enantiomeric excess with high fidelity, moving beyond qualitative predictions to quantitative, actionable insights. The ultimate goal is to create "quantum fingerprints" or unique computational descriptors for molecules that allow for the rapid and accurate prediction of their behavior in complex chemical environments. arxiv.org
Automated Synthesis and High-Throughput Experimentation with Chiral Formamides
The synthesis of specific, enantio-pure molecules like this compound is traditionally a labor-intensive process requiring extensive optimization. Automated synthesis and high-throughput experimentation (HTE) are transforming this landscape by enabling the rapid execution and analysis of a large number of reactions in parallel. chemrxiv.orgpurdue.edu This approach not only accelerates the discovery of optimal reaction conditions but also generates the large, high-quality datasets necessary for the data-driven models discussed previously. nih.gov
Automated synthesis platforms can range from modular continuous flow reactors to robotic systems utilizing microtiter plates. nih.govyoutube.com Continuous flow synthesis, in particular, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. purdue.edu For the synthesis of chiral APIs and their intermediates, continuous flow processes have been developed that incorporate biocatalysis or chiral organocatalysts to achieve high enantioselectivity. nih.govrsc.org These systems often integrate real-time analytical tools, like LC-MS, allowing for automated monitoring and feedback-driven control to maintain optimal performance. nih.gov
High-throughput experimentation complements these automated platforms by miniaturizing and parallelizing reactions, often in 96- or 1536-well plate formats. chemrxiv.orgnih.gov This allows chemists to screen a vast array of catalysts, solvents, bases, and other reaction parameters simultaneously. researchgate.net For example, to develop a specific transformation, a scientist could use an HTE platform to test dozens of ligands for a cross-coupling reaction in a single run, quickly identifying the most effective one. researchgate.net This is particularly valuable for developing robust methods for the synthesis of chiral formamides, where subtle changes in reaction components can significantly impact both yield and enantiomeric purity.
Recent advancements have led to the development of fully automated, end-to-end platforms like SynFini™, which uses artificial intelligence to design synthetic routes and robotics to execute and validate them. youtube.com Other innovations include capsule-based synthesis, where pre-packed capsules containing all necessary reagents simplify the reaction and purification process, making it accessible even to non-specialists. synplechem.com These systems dramatically accelerate the synthesis of compound libraries for applications in medicinal chemistry. synplechem.com By applying these HTE and automated synthesis principles to the production of chiral formamides, researchers can rapidly explore novel synthetic routes, optimize existing ones, and produce libraries of analogues of this compound for further study, all while minimizing manual labor and resource consumption. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing enantiomerically pure N-[(1S)-1-(4-bromophenyl)ethyl]formamide?
- Methodology :
- Chiral amine precursor : Start with (S)-(-)-1-(4-bromophenyl)ethylamine (a chiral precursor) and react it with formic acid derivatives (e.g., formyl chloride or activated esters) under anhydrous conditions. Use solvents like dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Alternative route : Catalytic formylation using CO₂ reduction agents like NaBH(OAc)₃ under mild conditions (atmospheric pressure, room temperature), which avoids harsh reagents .
- Challenges : Ensuring stereochemical integrity during formylation; side reactions (e.g., over-formylation) require careful monitoring via TLC or LC-MS.
Q. How can the purity and structural identity of this compound be validated?
- Analytical techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with reference standards .
- NMR : Confirm the presence of the formamide proton (δ 8.1–8.3 ppm, singlet) and chiral ethyl group (δ 1.4–1.6 ppm, doublet for CH₃; δ 4.3–4.5 ppm, quartet for CH) .
- LC-MS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 242.0 for C₉H₁₀BrNO) and isotopic patterns for bromine .
Q. What strategies ensure accurate analysis of the chiral (S)-configuration in this compound?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers. Validate with optical rotation measurements ([α]ᴅ²⁵ ≈ -15° to -20° for the S-enantiomer) .
- Circular Dichroism (CD) : Compare CD spectra with known enantiomeric standards to confirm absolute configuration.
Advanced Research Questions
Q. How does this compound degrade under accelerated stability conditions, and what are the major degradation products?
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor via HPLC:
- Degradation pathways : Hydrolysis of the formamide group to yield (S)-1-(4-bromophenyl)ethylamine (retention time ~0.7 min under gradient elution) .
- Oxidation : Bromophenyl ring oxidation products (e.g., hydroxylated derivatives) may form under light exposure .
Q. How can impurities in this compound be identified and quantified during synthesis?
- Impurity profiling :
- Byproducts : Detect residual (S)-1-(4-bromophenyl)ethylamine (limit: ≤0.1%) and di-formylated derivatives using gradient HPLC (5–95% acetonitrile over 20 min) .
- LC-HRMS : Identify unknown impurities via exact mass matching (e.g., m/z 258.0 for bromine-containing oxidation products) .
- Validation : Follow ICH Q3A guidelines, establishing relative response factors (RRF) for impurities using spiked samples .
Q. What mechanistic insights explain the stereoselectivity of this compound synthesis?
- Kinetic vs. thermodynamic control : The use of bulky bases (e.g., DIPEA) favors kinetic control, preserving the S-configuration by minimizing racemization .
- DFT calculations : Model transition states to predict enantiomeric excess (ee). For example, lower activation energy for the S-pathway due to steric hindrance from the bromophenyl group .
Data Contradictions and Resolution
- Synthetic yield discrepancies : BenchChem-reported yields (e.g., 80–85%) may conflict with academic studies (60–70%) due to unreported purification losses. Validate via independent replication .
- Chiral purity claims : Commercial sources often omit ee data. Cross-validate using chiral HPLC and optical rotation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
